Cisapride tartrate

Description

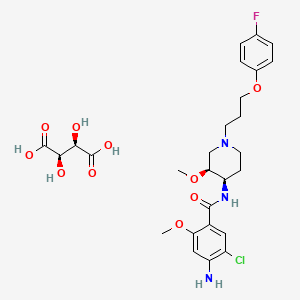

Structure

3D Structure of Parent

Properties

CAS No. |

189888-25-3 |

|---|---|

Molecular Formula |

C27H35ClFN3O10 |

Molecular Weight |

616.0 g/mol |

IUPAC Name |

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C23H29ClFN3O4.C4H6O6/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;5-1(3(7)8)2(6)4(9)10/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1-2,5-6H,(H,7,8)(H,9,10)/t20-,22+;1-,2-/m11/s1 |

InChI Key |

QFMZVCBZQAEZSJ-OIKXSMCUSA-N |

Isomeric SMILES |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Molecular Pharmacology of Cisapride Tartrate

Receptor Agonism and Related Signaling Pathways

The principal mechanism of cisapride (B12094) involves the activation of serotonin (B10506) 5-HT4 receptors, which triggers a cascade of signaling events leading to enhanced cholinergic neurotransmission. drugbank.comwikipedia.org

Cisapride acts as a direct agonist at the serotonin 5-HT4 receptor subtype. drugbank.comwikipedia.org The 5-HT4 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, stimulates the adenylyl cyclase/cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. nih.gov This activation leads to an increase in intracellular cAMP levels, which in turn facilitates various cellular functions, including the release of neurotransmitters. nih.gov The binding affinity of cisapride for the 5-HT4 receptor has been quantified in comparative studies.

| Compound | 5-HT4 Receptor Binding Affinity (pKi) |

|---|---|

| Cisapride | 7.1 |

| TD-8954 | 9.4 |

| Tegaserod | 8.6 |

| Prucalopride | 7.6 |

| Mosapride | 6.8 |

Data sourced from a study comparing [3H]-GR113808 binding to HEK293-h5-HT4(c) cell membranes. frontiersin.org

The prokinetic effects of cisapride are an indirect consequence of 5-HT4 receptor activation. wikipedia.org Stimulation of these presynaptic receptors, located on cholinergic nerve terminals within the myenteric plexus, enhances the release of acetylcholine (B1216132) (ACh). drugbank.compatsnap.comnih.gov This increase in ACh availability at the neuromuscular junction of the gut wall stimulates muscarinic receptors on smooth muscle cells, leading to increased contractility. wikipedia.org Cisapride itself does not directly stimulate muscarinic or nicotinic receptors, nor does it inhibit acetylcholinesterase activity. drugbank.com Its action is specifically focused on augmenting the physiological release of acetylcholine. patsnap.com

Electrophysiological Modulatory Actions

Beyond its effects on the enteric nervous system, cisapride exhibits significant modulatory actions on cardiac electrophysiology, primarily through interactions with specific ion channels.

Cisapride is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel. abcam.comnih.gov This channel is responsible for conducting the rapid component of the delayed rectifier potassium current (IKr), which is critical for phase 3 repolarization of the cardiac action potential. nih.govnih.gov In vitro patch-clamp studies on mammalian cells stably transfected with the hERG channel have demonstrated high-affinity blockade by cisapride. nih.gov The primary mechanism of blockade is an enhancement of the rate of IKr current decay, which reduces the total repolarizing current. nih.gov In contrast, its effect on other cardiac potassium channels, such as those conducting the IKs (slow delayed rectifier current) and the Kv1.5 current, is significantly weaker. nih.govnih.gov The potent and specific blockade of the hERG channel is a key feature of cisapride's electrophysiological profile. nih.gov

| Ion Channel / Current | Parameter | Value | Biological System |

|---|---|---|---|

| hERG / IKr | IC50 | 6.70 nmol/L | Mammalian cells (prolonged depolarization) |

| hERG / IKr | IC50 | 44.5 nmol/L | Mammalian cells (tail currents) |

| hERG / IKr | IC50 | 9.4 nM | - |

| Kv1.5 | IC50 | 21.2 µmol/L | Mammalian cells |

Data on the inhibitory potency (IC50) of cisapride on different cardiac ion channels. abcam.comnih.gov

Alterations in Action Potential Duration in Excitable Tissues

Cisapride tartrate exerts significant effects on the electrophysiology of excitable tissues, most notably cardiac myocytes, by altering the duration of the action potential. This alteration is a primary consequence of its interaction with specific ion channels that govern the repolarization phase of the cardiac cycle. Research has consistently demonstrated that cisapride is a potent blocker of the human ether-à-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization. nih.govnih.gov

The hERG channel conducts the rapid component of the delayed rectifier potassium current (IKr). This current plays a pivotal role in phase 3 repolarization of the cardiac action potential, returning the membrane potential to its resting state after depolarization. By inhibiting the IKr current, cisapride delays repolarization, thereby prolonging the action potential duration (APD). nih.govnih.gov This effect is concentration-dependent and has been observed across various experimental models, from isolated cells to whole-organ preparations. nih.govnih.gov

Detailed Research Findings

Effects on Cardiac Purkinje Fibers and Myocytes:

In studies utilizing isolated rabbit Purkinje fibers, cisapride has been shown to lengthen the APD in a concentration-dependent manner without significantly affecting other parameters such as the resting membrane potential or action potential amplitude. nih.govnih.gov At higher concentrations, this prolongation can lead to the development of early afterdepolarizations (EADs), which are abnormal depolarizations that occur during phase 2 or phase 3 of the action potential and can trigger arrhythmias. nih.govnih.gov

One study found that in isolated rabbit Purkinje fibers, cisapride at a concentration of 0.1 micromol/l increased the action potential duration by 48% (± 5.6%). nih.gov Similarly, another investigation showed a clear concentration-dependent prolongation of the APD in the same tissue model. nih.gov In isolated rabbit cardiomyocytes, cisapride was identified as a potent blocker of the IKr current with a half-maximal inhibitory concentration (IC50) of 9 nmol/l. nih.gov In contrast, a structurally related prokinetic agent, mosapride, was approximately 1000-fold less potent in blocking the same current. nih.gov

| Compound | Concentration (µM) | Effect on APD (% Increase) | Reference |

|---|---|---|---|

| Cisapride | 0.1 | 48 ± 5.6% | nih.gov |

| Mosapride | 1.0 | 3 ± 2.0% (Not significant) | nih.gov |

Mechanism of hERG Channel Blockade:

The blockade of the hERG channel by cisapride is not only potent but also exhibits specific biophysical characteristics. The IC50 for the block has been reported to be as low as 6.5 nM in HEK293 cells stably expressing the hERG channel. nih.gov The inhibitory action of cisapride requires the channel to be activated, indicating that the drug binds preferentially to the open or inactivated states of the channel rather than the closed state. nih.govnih.gov

Furthermore, the block is voltage-dependent, becoming more pronounced at more positive membrane potentials. nih.gov For instance, at a concentration of 10 nM, cisapride reduced the hERG tail-current amplitude by 5% at -20 mV, but this reduction increased to 45% at +20 mV. nih.gov This voltage dependence, along with the drug's affinity for open and inactivated states, contributes to its "reverse use-dependence," where its effect is more pronounced at slower heart rates when the action potential is longer. nih.gov The potency of the hERG channel blockade by cisapride is also sensitive to the concentration of extracellular potassium, with higher potassium levels reducing the inhibitory effect. nih.gov

| Preparation | Temperature | IC50 | Reference |

|---|---|---|---|

| HEK293 cells | 22°C | 6.5 nM | nih.gov |

| CHO-K1 cells | 20-22°C | 16.4 nM | nih.gov |

| CHO-K1 cells | 37°C | 23.6 nM | nih.gov |

| Rabbit Cardiomyocytes (IKr) | Not Specified | 9.0 nM | nih.gov |

In Vivo and Organ-Level Effects:

Studies in anesthetized guinea pigs have corroborated these cellular findings, demonstrating that intravenous administration of cisapride dose-dependently prolonged the duration of the monophasic action potential recorded from the left ventricle. nih.gov A maximal lengthening of 18% (± 3.2%) was observed at a dose of 1.0 micromol/kg. nih.gov

Research using canine left ventricular wedge preparations, which allows for the study of transmural electrophysiology, revealed that cisapride prolongs the QT interval on a pseudo-ECG and increases the transmural dispersion of repolarization (TDR). nih.gov TDR is the difference in APD between different layers of the ventricular wall (epicardium, mid-myocardium, and endocardium). An increase in TDR is believed to create a substrate for re-entrant arrhythmias. The study noted a biphasic concentration-response, where TDR was maximally prolonged at a low concentration (0.2 µM), creating conditions conducive to arrhythmia induction. nih.gov

| Cisapride Concentration | Voltage | Reduction in HERG Tail-Current Amplitude | Reference |

|---|---|---|---|

| 10 nM | -20 mV | 5% | nih.gov |

| 10 nM | +20 mV | 45% | nih.gov |

| 100 nM | -20 mV | 66% | nih.gov |

| 100 nM | +20 mV | 90% | nih.gov |

Metabolic Pathways and Biotransformation of Cisapride

Characterization of Primary Metabolic Routes

The biotransformation of cisapride (B12094) results in the formation of several metabolites, with norcisapride (B1231896) being the most significant.

Table 1: Primary Metabolic Pathways of Cisapride

| Metabolic Pathway | Resulting Metabolite | Significance |

|---|---|---|

| Oxidative N-dealkylation | Norcisapride | Major metabolic route |

| Aromatic Hydroxylation | 3-fluoro-4-hydroxycisapride | Secondary metabolic route |

| Aromatic Hydroxylation | 4-fluoro-2-hydroxycisapride | Secondary metabolic route |

Cytochrome P450 Isoenzyme System Involvement in Cisapride Metabolism

The metabolism of cisapride is heavily reliant on the cytochrome P450 (CYP) isoenzyme system, a family of enzymes primarily located in the liver and intestines that are responsible for the metabolism of a vast number of drugs.

Extensive research has unequivocally identified CYP3A4 as the primary and dominant isoenzyme responsible for the metabolism of cisapride. Studies using human liver microsomes and recombinant CYP450s have shown that CYP3A4 is the main catalyst for both the N-dealkylation to norcisapride and the aromatic hydroxylation pathways. The significant role of CYP3A4 is further supported by inhibition studies, where potent inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, markedly reduce the formation of norcisapride. The rate of cisapride metabolism shows a high correlation with the activity of CYP3A.

Table 2: Cytochrome P450 Isoenzymes Involved in Cisapride Metabolism

| Isoenzyme | Role in Cisapride Metabolism | Level of Contribution |

|---|---|---|

| CYP3A4 | Catalyzes N-dealkylation and aromatic hydroxylation | Major |

| CYP2A6 | Contributes to the formation of norcisapride | Minor |

| CYP2C8 | Participates in the formation of hydroxylated metabolites | Minor |

| CYP2B6 | Minor involvement in norcisapride formation | Minor |

Cisapride has an oral bioavailability of approximately 35-40%, which is attributed to significant first-pass metabolism. This pre-systemic metabolism occurs in both the liver and the gut wall. The higher oral clearance of cisapride compared to its intravenous clearance suggests that a substantial portion of the drug is metabolized in the intestinal wall before it even reaches the liver. This intestinal first-pass metabolism, along with the subsequent hepatic metabolism, significantly reduces the amount of unchanged cisapride that reaches systemic circulation. The enzymes of the cytochrome P450 system, particularly CYP3A4 which is present in both the liver and the intestine, are responsible for this extensive first-pass effect.

Preclinical Research Methodologies and Models

In Vitro Pharmacological and Mechanistic Investigations

In vitro studies have been instrumental in characterizing the direct effects of cisapride (B12094) on various tissues and cellular systems, providing foundational knowledge of its mechanism of action.

Isolated Organ Bath Studies and Smooth Muscle Contractility Assessments

Isolated organ bath studies are a cornerstone of pharmacological research, allowing for the examination of drug effects on tissue contractility in a controlled environment. reprocell.comfrontiersin.org For cisapride, these studies have primarily focused on its impact on the smooth muscle of the gastrointestinal tract.

In studies using guinea pig gastroduodenal preparations, cisapride was shown to antagonize induced gastric relaxation and enhance the amplitude of gastric peristaltic waves, improving antroduodenal coordination. nih.gov These effects were preventable by the prior administration of atropine (B194438) or tetrodotoxin, indicating that cisapride's mechanism involves the facilitation of cholinergic neurotransmission. nih.gov Similarly, in isolated guinea pig gastric myocytes, cisapride induced concentration-dependent contractions. nih.gov This action was antagonized by atropine and a selective M2 glandular receptor antagonist, but not by an M1 receptor antagonist, suggesting that cisapride interacts specifically with smooth muscle M2 glandular muscarinic receptors. nih.gov

Research on circular smooth muscle from the equine jejunum revealed that cisapride caused a concentration-dependent increase in active isometric stress. avma.org However, at higher concentrations, it exhibited an inhibitory effect on the contractile response. avma.org The contractile response to cisapride was significantly diminished by ketanserin, a 5-HT2 receptor antagonist. avma.orgavma.org

| Tissue/Cell Type | Species | Key Findings | Citations |

| Gastroduodenal Preparation | Guinea Pig | Antagonized gastric relaxation, enhanced peristaltic waves, improved antroduodenal coordination. | nih.gov |

| Gastric Myocytes | Guinea Pig | Induced concentration-dependent contractions via M2 glandular muscarinic receptors. | nih.gov |

| Jejunal Circular Smooth Muscle | Horse | Caused concentration-dependent increase in active isometric stress; inhibited at higher concentrations. | avma.org |

Cellular Electrophysiology Assays (e.g., Rabbit Purkinje Fibers, Cardiomyocytes)

Cellular electrophysiology assays have been crucial in investigating the cardiac effects of cisapride, particularly its potential to alter cardiac repolarization. These studies often utilize isolated cardiac tissues and cells, such as rabbit Purkinje fibers and cardiomyocytes. plos.org

In isolated rabbit Purkinje fibers, cisapride was found to prolong the action potential duration in a concentration-dependent manner without affecting other parameters. nih.govnih.gov This lengthening of the action potential was associated with the induction of early afterdepolarizations and subsequent triggered activity. nih.govnih.gov These effects are characteristic of a class III antiarrhythmic drug action and exhibit "reverse" rate-dependence. nih.govahajournals.org

Studies on isolated rabbit cardiomyocytes further elucidated the mechanism behind these electrophysiological changes. Cisapride was shown to be a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), with a significantly lower potency for blocking the slow component (IKs). ahajournals.orgnih.gov The IC50 for IKr block was found to be in the nanomolar range, which is within therapeutic concentrations. ahajournals.org

| Assay System | Key Findings | Citations |

| Rabbit Purkinje Fibers | Prolonged action potential duration, induced early afterdepolarizations and triggered activity. | nih.govnih.govahajournals.orgnih.gov |

| Rabbit Cardiomyocytes | Potent and concentration-dependent block of the rapid component of the delayed rectifier potassium current (IKr). | ahajournals.orgnih.gov |

Receptor Binding and Functional Assays in Recombinant Systems

Receptor binding and functional assays, often conducted in recombinant cell systems, allow for the precise characterization of a drug's interaction with specific receptor subtypes. giffordbioscience.comnih.govdiscoverx.com For cisapride, these assays have confirmed its primary mechanism of action as a serotonin (B10506) 5-HT4 receptor agonist. nih.govdrugbank.com

Upon activation of 5-HT4 receptors, cisapride promotes the release of acetylcholine (B1216132) in the enteric nervous system, leading to its prokinetic effects. nih.govdrugbank.com Functional assays in systems expressing specific 5-HT receptor subtypes have helped to confirm the agonistic activity of cisapride at the 5-HT4 receptor. nih.gov Studies using human liver microsomes in vitro have also been employed to investigate the metabolism of cisapride, identifying the cytochrome P450 enzymes involved in its biotransformation. nih.gov

In Vivo Animal Model Studies for Mechanistic Elucidation (excluding clinical efficacy)

In vivo animal models provide a more integrated physiological system to study the effects of a drug, complementing the findings from in vitro experiments.

Gastrointestinal Motility Assessments in Preclinical Species

The prokinetic effects of cisapride observed in vitro have been confirmed in various animal models. In conscious dogs, cisapride enhanced the amplitude and coordination of antral, pyloric, and duodenal contractions. nih.gov It also accelerated the gastric emptying of both liquid and solid meals in dogs with delayed gastric emptying. nih.gov

In horses, the effects of cisapride on gastrointestinal motility have been shown to be dependent on the experimental model. avma.org While some studies have reported a decrease in the incidence of postoperative ileus, others have found it did not improve myoelectrical activity after endotoxin (B1171834) administration. avma.org However, prior treatment with cisapride did attenuate endotoxin-induced delays in gastric emptying. avma.org In ponies with chronically implanted electromechanical transducers, cisapride produced marked and prolonged increases in electrical and mechanical activity in the stomach, small intestine, and colon. researchgate.net

Cardiovascular Electrophysiological Characterization in Animal Models

The cardiovascular effects of cisapride observed in cellular assays have also been investigated in whole-animal models. In anesthetized guinea pigs, cisapride dose-dependently prolonged the duration of the monophasic action potential recorded from the left ventricle. nih.gov In rabbits, administration of cisapride also led to a significant lengthening of the QT interval, and in some cases, induced torsades de pointes. nih.gov These in vivo findings are consistent with the in vitro data demonstrating a block of the IKr current and a prolongation of the cardiac action potential. nih.gov

Advanced Preclinical Methodologies and New Approach Methodologies (NAMs)

In preclinical research, New Approach Methodologies (NAMs) are increasingly utilized to provide human-relevant data and reduce reliance on traditional animal testing. These advanced methods, including computational modeling and sophisticated in vitro systems, offer powerful tools for assessing the biological activity and potential liabilities of chemical compounds like Cisapride tartrate. They enable a more mechanistic understanding of a compound's effects at the molecular and cellular level, which is critical during early-stage drug development.

In Silico Modeling in Preclinical Assessment

In silico modeling, which involves computer-based simulations, has become an essential strategy in the preclinical evaluation of compounds such as Cisapride. These computational techniques are particularly valuable for predicting a compound's interaction with specific biological targets and for identifying potential safety concerns before extensive laboratory testing is undertaken.

A significant focus of in silico research on Cisapride has been to understand the molecular basis for its off-target interaction with the human ether-a-go-go-related gene 1 (hERG1) potassium channel. nih.govnih.gov Blockade of the hERG1 channel is a critical event that can lead to cardiac arrhythmias. nih.gov Researchers have employed computational methods like molecular docking and molecular dynamics (MD) simulations as part of a "rehabilitation" strategy for Cisapride. nih.govnih.gov This approach aims to design new analogues of the compound that retain their primary therapeutic activity while exhibiting reduced affinity for the hERG1 channel. nih.gov

Through these simulations, researchers can analyze the fragment interactions of Cisapride within the central cavities of its intended targets, such as the A2A adenosine (B11128) receptor, and its off-target, the hERG1 channel. nih.govresearchgate.net This allows for the identification of the specific chemical groups responsible for both the desired biological activity and the undesired hERG1 blockade. nih.govresearchgate.net For instance, an interaction decomposition analysis of the Cisapride molecule can pinpoint the key active scaffolds and functional groups contributing to the unwanted hERG channel interaction. nih.govresearchgate.net

Furthermore, sophisticated in silico models of the human ventricular action potential, such as the modified 'dynamic' O'Hara-Rudy model, integrate kinetic data from specialized in vitro assays. metrionbiosciences.commetrionbiosciences.com The inclusion of hERG-drug binding kinetics in these models has been shown to correctly predict the cardiac liability of compounds like Cisapride. metrionbiosciences.commetrionbiosciences.com

| Parameter | Finding/Observation | Methodology | Reference |

|---|---|---|---|

| hERG1 Blocking Affinity (IC₅₀) | Reported values include 6.5 nM, 15.0 nM, and 44.5 nM from various studies, indicating high affinity. | (Referenced in support of in silico goals) | nih.gov |

| Key Molecular Interactions | Analysis identified key chemical groups in Cisapride responsible for hERG1 channel blockade versus A₂A adenosine receptor binding. | Molecular Docking & Molecular Dynamics (MD) Simulations | nih.govresearchgate.net |

| Structural Basis for hERG Blockade | An interaction decomposition analysis identified key active scaffolds and functional groups that may be responsible for the unwanted blockade of hERG1. | MM/GBSA Decomposition Analysis | nih.govresearchgate.net |

| Cardiac Liability Prediction | Incorporating hERG kinetic data into a 'dynamic' O'Hara-Rudy in silico model correctly predicts the cardiac liability of Cisapride. | In Silico Action Potential Modeling | metrionbiosciences.commetrionbiosciences.com |

Advanced In Vitro Human-Based Systems

Advanced in vitro models using human cells represent a significant step forward from conventional cell culture and animal models for preclinical evaluation. frontiersin.org Microphysiological systems (MPS), also known as "organ-on-a-chip" technologies, are a prominent example of such New Approach Methodologies. frontiersin.orgresearchgate.net These systems use microfluidics to create three-dimensional environments that mimic the function of human organs. frontiersin.orgdarpa.mil

For Cisapride, researchers have utilized MPS platforms containing human induced pluripotent stem cell (hiPSC)-derived cardiomyocytes to create a "heart-on-a-chip". frontiersin.org These models allow for the detailed investigation of the compound's effects on human cardiac electrophysiology. Studies have measured changes in the cardiac action potential duration (APD), a key indicator of proarrhythmic risk. researchgate.net

A particularly innovative application involves the integration of multiple MPS to study complex biological processes like drug-drug interactions. frontiersin.org In one study, a liver MPS was functionally coupled with a cardiac MPS, with both systems derived from the same hiPSC line. frontiersin.org This integrated system was used to investigate the interaction between Cisapride and Ketoconazole (B1673606). The liver MPS first metabolized Cisapride, and the resulting medium was then transferred to the cardiac MPS. frontiersin.org This setup demonstrated that Ketoconazole inhibited the metabolism of Cisapride by the cytochrome P450 enzyme CYP3A4 in the liver MPS, leading to arrhythmic effects in the cardiac MPS, mirroring the known clinical interaction. frontiersin.org

| Parameter Measured | Result/Finding | System Used | Reference |

|---|---|---|---|

| EC₅₀ for cAPD₈₀ Change | 9.63 nM | Cardiac MPS with hiPSC-derived cardiomyocytes | researchgate.net |

| Effect on Action Potential Shape | Cisapride induced concentration-dependent changes in the beat shape, measured as a triangulation value. | Cardiac MPS with hiPSC-derived cardiomyocytes | researchgate.net |

| Effect on cAPD₉₀ | Cisapride caused a significant, concentration-dependent increase in the cAPD₉₀. | Cardiac MPS with hiPSC-derived cardiomyocytes | researchgate.net |

| Effect of Metabolism on Cardiotoxicity | Cisapride metabolized by a liver MPS before exposure to the cardiac MPS showed a reduced effect on cAPD₉₀ compared to unmetabolized Cisapride. | Integrated Liver-Cardiac MPS | frontiersin.orgresearchgate.net |

Structure Activity Relationship Sar and Computational Chemistry of Cisapride and Analogues

Ligand-Based Structure-Activity Relationship Analysis

Ligand-based SAR studies analyze how modifications to a molecule's structure affect its biological activity, without explicit knowledge of the receptor's structure.

Two-dimensional SAR studies on cisapride (B12094) and its analogues have identified key structural components that are critical for its activity. Research has focused on modifying various parts of the cisapride scaffold to enhance affinity for the serotonin (B10506) 5-HT4 receptor, its primary target, while reducing affinity for the hERG potassium channel, which is responsible for its cardiotoxic side effects. researchgate.netnih.gov

Key findings from these studies include:

The Benzamide (B126) Moiety: The substituted benzamide portion of the molecule is crucial for its prokinetic activity.

The Piperidine (B6355638) Ring: The central piperidine ring and its substituents play a significant role in orienting the molecule within the receptor binding pocket.

The 4-Fluorophenylalkyl Moiety: Altering this part of the molecule has been a major focus of analogue synthesis. researchgate.netnih.gov Studies have shown that replacing or modifying this group can significantly impact the balance between 5-HT4 receptor agonism and hERG channel blockade. researchgate.netnih.gov For instance, shortening the alkyl chain between the piperidine nitrogen and the fluorophenoxy group has been identified as a key strategy to reduce hERG affinity while retaining desired activity at the A2A adenosine (B11128) receptor, a surrogate for the 5-HT4 receptor in some computational models. nih.govucalgary.caresearchgate.net

A series of novel benzamide derivatives were synthesized to explore these relationships, leading to the identification of compounds with promising gastric emptying rates and reduced hERG liability compared to cisapride. researchgate.netnih.gov

Table 1: Summary of 2D-SAR Findings for Cisapride Analogues

| Structural Modification | Effect on 5-HT4 Affinity | Effect on hERG Affinity | Reference |

| Alteration of the 4-fluorophenylalkyl moiety | Varied | Often Reduced | researchgate.netnih.gov |

| Shortening of the N-alkyl chain | Retained | Reduced | nih.govucalgary.caresearchgate.net |

| Removal of specific functional groups | Varied | Some analogues retained high affinity | researchgate.net |

3D-QSAR methods provide a quantitative correlation between the 3D properties of molecules and their biological activities. For cisapride and other hERG channel blockers, these studies have been instrumental in building predictive models for cardiotoxicity. doi.orgmdpi.com

One study compared GRIND-based 3D-QSAR and Comparative Molecular Field Analysis (CoMFA) for a set of hERG blockers, which included cisapride. doi.org The resulting models showed good statistical significance, confirming their predictive power. doi.org

Key findings from 3D-QSAR studies include:

Dominance of Hydrophobicity: The models revealed that hydrophobic interactions are a major driving force for hERG channel blockade. doi.org

Predictive Models: A three-LV (Latent Variable) model developed using the ALMOND software showed a high squared correlation coefficient (r²) of 0.93 and a leave-one-out cross-validation coefficient (q²LOO) of 0.69, indicating a robust model. doi.org However, both CoMFA and GRIND-based models showed some failures in predicting the activity of highly lipophilic compounds. doi.org

Table 2: Statistical Results of a GRIND-based 3D-QSAR Model for hERG Blockers

| Parameter | Value | Description | Reference |

| r² | 0.93 | Squared correlation coefficient, indicating goodness of fit. | doi.org |

| q²LOO | 0.69 | Cross-validated r², indicating predictive ability. | doi.org |

| SDEP | 0.37 | Standard Deviation of Error of Predictions. | doi.org |

| Number of LVs | 3 | Number of Latent Variables (principal components) used. | doi.org |

These models are valuable tools in the early stages of drug discovery to flag compounds with potential hERG liability. doi.orgmdpi.com

Receptor-Based Computational Design Approaches

Receptor-based methods use the 3D structure of the target protein to guide drug design. This approach allows for a more rational design of selective ligands.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For cisapride, docking studies have been performed on both its on-target receptor (5-HT4) and its key off-target (hERG channel). nih.govnih.gov

5-HT4 Receptor Docking: Since a crystal structure for the 5-HT4 receptor was not available, studies have often used the closely related human adenosine A2A receptor as a template for homology modeling. nih.govucalgary.caresearchgate.net Docking simulations of cisapride into the A2A receptor model revealed key binding interactions and helped to screen for analogues that maintained high affinity for this target. nih.govucalgary.ca The binding pockets of the A2A and 5-HT4 receptors are considered to have a high degree of similarity. ucalgary.caresearchgate.net

hERG Channel Docking: Docking cisapride into models of the open-state hERG channel has provided critical insights into the mechanism of its cardiotoxicity. nih.govnih.govnih.gov These simulations show that cisapride binds within the central pore of the channel, anchored by interactions with key aromatic residues such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656). nih.gov A low-energy binding mode, described as a 'three-point' anchor, involves the two terminal ring structures of cisapride interacting with different subunits of the channel. nih.gov The interaction between the drug and the hERG channel can be visualized through 2D ligand interaction maps, which detail the specific residues involved. nih.govucalgary.caresearchgate.net Computational studies have used various docking programs like AutoDock, Glide, FlexX, and GOLD to evaluate these interactions. nih.gov

Table 3: Key Amino Acid Residues in hERG Channel Interacting with Cisapride

| Residue | Type of Interaction | Reference |

| Tyrosine 652 (Y652) | Aromatic (π-π stacking) | nih.gov |

| Phenylalanine 656 (F656) | Aromatic (π-π stacking), Hydrophobic | nih.gov |

A pharmacophore is an abstract description of molecular features that are necessary for a drug to be recognized by a biological target. Pharmacophore models for both 5-HT4 agonists and hERG blockers have been developed to guide the discovery of new compounds and to understand the basis of cisapride's activity profile. ucalgary.caresearchgate.netnih.gov

hERG Pharmacophore: A common pharmacophore model for hERG blockers includes features such as a basic amine and two or three hydrophobic or aromatic groups. nih.gov The structural features of cisapride fit this model well, explaining its high affinity for the channel.

Comparative Modeling: By comparing the pharmacophore requirements for 5-HT4 agonism versus hERG blockade, researchers can design molecules that selectively fit the former while avoiding the latter. For example, a study on KV10.1 inhibitors developed a pharmacophore model that was highly similar to a known hERG ligand-based model, helping to explain the non-selectivity of certain pore blockers. nih.gov

Virtual Screening: Validated pharmacophore models can be used as 3D queries to search large chemical databases for novel compounds with a desired activity profile. rsc.org This approach has been used to identify potential hits for various targets. rsc.org

Theoretical Studies in Drug Design and Selectivity

Theoretical and computational studies have been integrated into a "rehabilitation" strategy for drugs like cisapride, aiming to re-engineer them for better selectivity and safety. nih.govnih.gov By combining SAR, molecular docking, and molecular dynamics (MD) simulations, a comprehensive picture of cisapride's interactions can be built. ucalgary.canih.gov

A key outcome of these integrated studies was the identification of specific chemical groups on the cisapride molecule responsible for hERG blockade versus therapeutic activity. nih.govresearchgate.netnih.gov An interaction decomposition analysis allowed researchers to pinpoint that the longer alkyl chain in cisapride is a key contributor to its hERG affinity. nih.govucalgary.ca Consequently, theoretical studies proposed that analogues with shorter alkyl chains could retain high-affinity binding to the 5-HT4 receptor (or its A2A surrogate) while significantly reducing their blockade of the hERG channel. nih.govucalgary.caresearchgate.net This in silico approach, which combines receptor-based and ligand-based methods, provides a powerful workflow to predict and mitigate cardiotoxicity in drug design, potentially allowing for the development of safer and more selective prokinetic agents. nih.govnih.gov

Chemical Synthesis and Stereochemical Considerations of Cisapride Tartrate

Asymmetric Synthesis Pathways of Cisapride (B12094) Enantiomers

The synthesis of cisapride can be approached through various routes, including methods that yield a racemic mixture and more sophisticated asymmetric syntheses that selectively produce the desired enantiomers. While racemic cisapride has been widely used, research has also focused on the synthesis of individual enantiomers to investigate their specific pharmacological profiles. researchgate.net

Another approach involves the use of enantiopure 4-formylazetidin-2-one as a chiral starting material to synthesize (3S,4R)-4-benzylamino-3-methoxypiperidine, a key intermediate for the chiral synthesis of cisapride and its analogs. researchgate.net This method allows for the synthesis of both cis and trans isomers of 4-amino-3-methoxypiperidine in good yield. researchgate.net

Furthermore, processes have been developed to enrich the amount of the desired cis-stereoisomer. One such process involves the reductive amination of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone in the presence of benzylamine. This yields a mixture with a cis/trans ratio of approximately 93/7. The cis-isomer can be further enriched by converting the mixture into its acid addition salt, followed by crystallization and conversion back to the free base, achieving a cis/trans ratio of 98/2 or higher. wipo.int The enriched cis-intermediate is then reacted with the mixed anhydride (B1165640) of 4-amino-5-chloro-2-methoxy-benzoic acid and ethyl chloroformate to yield cisapride. wipo.int

Table 1: Overview of Asymmetric Synthesis Strategies for Cisapride Enantiomers

| Starting Material(s) | Key Step | Target Intermediate/Product | Reported Yield/Ratio | Reference |

| Commercially available 1-(4′-fluorophenoxy)-3-bromopropane | Diastereoselective conjugate addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide and in situ enolate oxidation | (+)-(3S,4R)-cisapride | 19% overall yield (9 steps) | researchgate.net |

| Enantiopure 4-formylazetidin-2-one | Synthesis from chiral azetidinone | (3S,4R)-4-benzylamino-3-methoxypiperidine | Good yield | researchgate.net |

| 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone | Reductive amination followed by crystallization of acid addition salt | cis-1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinamine | cis/trans ratio ≥ 98/2 | wipo.int |

Stereoisomeric Characterization and Purity Assessment

The characterization and purity assessment of cisapride stereoisomers are crucial for ensuring the quality and consistency of the final product. Various analytical techniques are employed for this purpose, with chiral high-performance liquid chromatography (HPLC) being a prominent method.

A stereoselective HPLC method has been developed for the analytical separation of cisapride enantiomers and their measurement in human plasma. nih.gov This method utilizes a chiral stationary phase (CSP), specifically a Chiralcel OJ column, with a mobile phase consisting of ethanol-hexane-diethylamine (35:64.5:0.5, v/v/v). nih.gov The assay demonstrated linearity over a concentration range of 5-125 ng/ml for each enantiomer, with a limit of quantification of 5 ng/ml in human plasma. nih.gov

Further investigations into the chiral separation of cisapride have been conducted using both normal and reversed-phase chiral stationary phases, such as the Chiralcel OJ and OJ-R columns. psu.edu The Chiralcel OJ column, which contains cellulose (B213188) tris(4-methylbenzoate) as the chiral selector, has proven effective for this separation. psu.edu The separation mechanism on such polysaccharide-based CSPs involves stereospecific interactions with the helical structure of the cellulose derivative. psu.edu

In addition to chromatographic methods, single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules. springernature.com This method can confirm the three-dimensional structure and the relative and absolute stereochemistry of the stereogenic centers in cisapride. For cisapride-(L)-tartrate, X-ray analysis has confirmed that it crystallizes as a double salt in a 1:1 ratio of the diastereomers [(3R,4S)(2R,3R)] and [(3S,4R)(2R,3R)]. google.com

The purity of cisapride can also be assessed by monitoring its isomeric ratio. Methods have been developed to achieve a high cis/trans isomer ratio, with some processes yielding a ratio greater than 99/1. google.com

Table 2: Analytical Methods for Stereoisomeric Characterization and Purity Assessment of Cisapride

| Analytical Technique | Stationary Phase/Conditions | Purpose | Key Findings/Parameters | Reference |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chiralcel OJ column; Mobile phase: ethanol-hexane-diethylamine (35:64.5:0.5, v/v/v) | Separation and quantification of enantiomers in plasma | Linear range: 5-125 ng/ml; LOQ: 5 ng/ml | nih.gov |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chiralcel OJ and OJ-R columns (Cellulose tris(4-methylbenzoate)) | Enantiomeric separation | Near baseline separation achieved | psu.edu |

| Single-Crystal X-ray Diffraction | N/A | Determination of absolute configuration | Confirmed the 1:1 double salt structure of cisapride-(L)-tartrate diastereomers | springernature.comgoogle.com |

| Process Control for Isomeric Purity | Crystallization of acid addition salt | Enrichment of the cis-stereoisomer | Achieved cis/trans isomer ratio > 99/1 | google.com |

Advanced Analytical Methodologies for Cisapride Tartrate Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of cisapride (B12094) tartrate, providing powerful separation capabilities that allow for the isolation of the active pharmaceutical ingredient (API) from its related substances, degradation products, and formulation excipients. High-performance liquid chromatography (HPLC) is the most prominently used technique.

HPLC methods are widely employed for the determination of cisapride tartrate due to their high resolution, sensitivity, and specificity. These methods can be adapted for various applications, from routine quality control assays to the analysis of trace levels in preclinical studies.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique for the quality control of cisapride tartrate. mdpi.com This method utilizes a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase, allowing for the effective separation of cisapride from its impurities. mdpi.com

Several RP-HPLC methods have been developed and validated for the estimation of cisapride tartrate in bulk and pharmaceutical formulations. jgtps.com These methods are valued for their simplicity, precision, and accuracy. jgtps.com A typical RP-HPLC system for cisapride analysis consists of a C18 column, an isocratic mobile phase composed of an organic solvent (like acetonitrile) and an aqueous buffer (such as phosphate or ammonium acetate (B1210297) buffer), with UV detection. jgtps.comijprajournal.com The selection of the mobile phase composition and pH is critical to achieve optimal separation and peak shape. jgtps.com For instance, one method employs a mobile phase of acetonitrile and phosphate buffer (pH 2.5) in a 68:32 ratio on a Symmetry C18 column, with UV detection at 264 nm. researchgate.net Another validated method uses a mixture of acetonitrile and phosphate buffer (30:70 v/v) with detection at 264 nm, achieving a retention time of 3.737 minutes. jgtps.com

The performance of these methods is validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and specificity. researchgate.net Linearity is typically established over a concentration range relevant for quantification, for example, from 20 to 120 µg/mL. jgtps.com

Interactive Table: Examples of RP-HPLC Method Parameters for Cisapride Tartrate Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | Inertsil ODS C18 (150x4.6mm, 5µ) jgtps.com | HiQsil C18 HS (250mm x 4.6mm, 5µm) ijprajournal.com | Symmetry C18 (4.6 x 150mm) researchgate.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (30:70 v/v), pH 3.0 jgtps.com | Acetonitrile:Ammonium Acetate Buffer (0.01M) (75:25 v/v) ijprajournal.com | Acetonitrile:Phosphate Buffer (68:32), pH 2.5 researchgate.net |

| Flow Rate | 1.0 mL/min jgtps.com | 1.0 mL/min ijprajournal.com | 1.0 mL/min researchgate.net |

| Detection (UV) | 264 nm jgtps.com | 263 nm ijprajournal.com | 264 nm researchgate.net |

| Retention Time | 3.737 min jgtps.com | 5.383 min ijprajournal.com | Not Specified |

| Linearity Range | 20-120 µg/mL jgtps.com | 20-120 µg/mL ijprajournal.com | 10-60 µg/mL researchgate.net |

While RP-HPLC is excellent for the analysis of the main drug compound, the quantification of the tartrate counterion requires a different approach, as tartrate is highly polar and poorly retained on reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating polar compounds. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is typically acetonitrile. nih.gov This technique allows for the retention and separation of both cations and anions within a single analysis. hplc.eu

In the context of cisapride tartrate, HILIC can be used to simultaneously determine the active pharmaceutical ingredient and its tartrate counterion. waters.comsielc.com This is crucial for confirming the stoichiometry and quality of the drug salt. hplc.eu A zwitterionic stationary phase is often employed in HILIC, as it contains both positively and negatively charged functional groups, enabling the separation of a wide range of ions. hplc.euwaters.com Detection for counterions that lack a UV chromophore, such as tartrate, is often achieved using an Evaporative Light Scattering Detector (ELSD). waters.comsielc.com

UV-Visible spectrophotometry offers a simpler, cost-effective, and rapid alternative to chromatographic methods for the quantification of cisapride tartrate in bulk drug and pharmaceutical formulations. researchgate.net These methods are based on the principle that the drug absorbs light in the ultraviolet range. nih.govijisrt.com

For cisapride, the maximum absorbance (λmax) is typically observed around 260-276 nm in solvents like methanol. researchgate.net The method's validity relies on Beer's Law, which states that absorbance is directly proportional to the concentration of the analyte. nih.gov Linearity for cisapride has been demonstrated in ranges such as 5-40 µg/mL and 2-12 µg/mL. researchgate.netnih.gov Derivative spectrophotometry can also be used to enhance specificity and resolve potential interference from excipients by measuring first-order (1D) or second-order (2D) derivative values at specific wavelengths. nih.gov For instance, cisapride can be determined by measuring the 1D-values at 264 nm and 300 nm or the 2D-values at 276 nm and 290 nm. nih.gov

Interactive Table: UV Spectrophotometric Methods for Cisapride Analysis

| Parameter | Method 1 | Method 2 |

| Technique | Direct UV Spectrophotometry researchgate.net | Derivative Spectrophotometry nih.gov |

| Solvent | Methanol researchgate.net | Not Specified |

| λmax | 260 nm researchgate.net | 272 nm (for HPLC comparison) nih.gov |

| Derivative Wavelengths | N/A | 1D: 264, 300 nm; 2D: 276, 290 nm nih.gov |

| Linearity Range | 5-40 µg/mL researchgate.net | 2-12 µg/mL nih.gov |

| Correlation Coefficient (r²) | >0.99 researchgate.net | Not Specified |

High-Performance Liquid Chromatography (HPLC) Methodologies

Identification and Analysis of Degradation Products

Stability-indicating assay methods are crucial for ensuring that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products. ijprajournal.com Such methods are developed by subjecting the drug substance to forced degradation under various stress conditions as recommended by ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress. ijprajournal.com

For cisapride, studies have shown that it undergoes significant degradation under acidic and oxidative conditions, and to a lesser extent under neutral and alkaline hydrolysis. ijprajournal.com It has been found to be relatively stable under dry heat and photolytic conditions. ijprajournal.com An RP-HPLC method was developed that effectively separated the main cisapride peak from the peaks of its degradation products. ijprajournal.com For example, under oxidative stress (3% H₂O₂), a major degradant was observed eluting at a relative retention time of 0.579 compared to the parent drug. ijprajournal.com Under neutral hydrolysis, two degradation products were generated. ijprajournal.com The ability of the HPLC method to resolve these degradants from the intact drug demonstrates its specificity and utility as a stability-indicating assay. ijprajournal.com

Quantitative Analysis in Biological Matrices for Preclinical Research

For preclinical research, it is necessary to quantify cisapride in biological matrices like plasma or serum to evaluate its pharmacokinetic properties. nih.govfda.gov This requires highly sensitive and specific methods capable of measuring low concentrations of the drug. RP-HPLC is a common technique for this purpose. nih.gov

These bioanalytical methods typically involve a sample preparation step to extract the drug from the complex biological matrix and eliminate interferences. nih.gov A common technique is liquid-liquid extraction using a solvent mixture like heptane-isoamyl alcohol, followed by back-extraction. nih.gov An internal standard is used to ensure accuracy and precision. The analysis is then performed on an HPLC system, often with UV detection at a lower wavelength, such as 215 nm, to enhance sensitivity. nih.gov

A validated method for plasma analysis demonstrated linearity in the concentration range of 5-160 ng/mL, with a coefficient of variation (CV%) ranging from 1.34% to 11.82%. nih.gov Another automated microbore HPLC method with column switching for rat serum samples showed good linearity (r=0.999) over a concentration range of 5-200 ng/ml, with a detection limit of 2 ng/ml. nih.gov These validated methods are essential for accurately determining pharmacokinetic parameters in preclinical studies. nih.govnih.gov

Pharmaceutical Formulation Science of Cisapride Tartrate

Design and Development of Controlled and Sustained Release Systems

The primary goal in developing controlled and sustained release systems for cisapride (B12094) is to maintain therapeutic plasma concentrations over an extended period, allowing for less frequent administration. Cisapride's pH-dependent solubility, being more soluble at lower pH, presents a unique challenge that has been addressed through innovative formulation designs. google.comresearchgate.net

Hydrophilic Polymer Matrix Systems for Sustained Release

Hydrophilic polymer matrix systems are a cornerstone in the development of sustained-release oral dosage forms. These systems work by forming a gel-like layer upon contact with gastrointestinal fluids, which controls the diffusion and release of the embedded drug.

Research has shown that combinations of different grades of hydroxypropyl methylcellulose (B11928114) (HPMC), such as HPMC K4M and HPMC K100M, are effective in sustaining the release of cisapride for over 12 hours. innovareacademics.inresearchgate.net The direct compression technique is often employed to create these matrix tablets. innovareacademics.inresearchgate.net In some formulations, a mixture of hydroxypropyl methylcellulose and hydroxypropyl cellulose (B213188) has been utilized, with a specific ratio of approximately 2:1 being identified as suitable. google.com The mechanism involves the swelling of these hydrophilic polymers in an aqueous environment, which creates a porous matrix from which cisapride is gradually released. google.com

| Polymer(s) | Formulation Technique | Key Finding |

| HPMC K4M and HPMC K100M | Direct Compression | Combination effectively sustained cisapride release for over 12 hours. innovareacademics.inresearchgate.net |

| Hydroxypropyl methylcellulose (e.g., Methocel K100 M) and Hydroxypropyl cellulose (e.g., Klucel LF) | Hydrophilic Matrix | A 2:1 ratio of HPMC to HPC was found to be a preferred mixture for sustained release. google.com |

pH-Dependent Polymer-Based Release Systems

Given that the solubility of cisapride is pH-dependent, with lower solubility at higher pH, pH-responsive polymers have been instrumental in designing targeted and controlled release systems. google.com These polymers are engineered to dissolve or become permeable at specific pH ranges within the gastrointestinal tract.

A notable application involves coating a hydrophilic polymer matrix with a pH-dependent polymer. google.com This approach allows for the development of formulations that release cisapride at different sites along the GI tract. For instance, copolymers of methacrylic acid and methacrylic acid esters, such as those sold under the trade name Eudragit, have been used to achieve this targeted release. google.comgoogle.com Eudragit L is suitable for release in the pH range of 5.5-6.5, while Eudragit S is used for the 6.5-7.5 pH range. google.comgoogle.com Other enteric polymers that can be used include cellulose acetate (B1210297) phthalate, hydroxypropyl methylcellulose phthalate, and polyvinylacetate phthalate. google.com This technology enables the creation of once-daily dosage forms by combining immediate-release components with pH-responsive, controlled-release components. google.comgoogle.com

| Polymer | Target pH Range | Application |

| Eudragit L | 5.5 - 6.5 | Coated on a hydrophilic matrix to trigger drug release in the distal small intestine. google.comgoogle.com |

| Eudragit S | 6.5 - 7.5 | Coated on a hydrophilic matrix to trigger drug release in the lower small intestine and colon. google.comgoogle.com |

Gastric Retention Formulations

Gastric retention systems are designed to prolong the residence time of the dosage form in the stomach, which can be particularly beneficial for drugs like cisapride that have better solubility in the acidic environment of the stomach. researchgate.netsysrevpharm.org

One approach is the development of bilayer floating tablets. researchgate.netsysrevpharm.org These tablets typically consist of a drug-loading layer and a floating layer. The floating layer contains a gas-generating agent, such as sodium bicarbonate, which, upon contact with gastric fluid, produces carbon dioxide. researchgate.netsysrevpharm.org This gas gets entrapped within the swollen polymer matrix (often HPMC), causing the tablet to become buoyant and float on the gastric contents. researchgate.netsysrevpharm.org The drug is then released gradually from the drug-loading layer. researchgate.netsysrevpharm.org The amount of HPMC in the drug layer is a critical factor in controlling the release rate; a higher HPMC concentration leads to a slower release. researchgate.netsysrevpharm.org Another strategy involves creating an inert, hydrophobic, buoyant coated-core using materials like porous ethyl cellulose. science.gov This core can float for extended periods without the need for a gas-generating agent, and the sustained release of cisapride is achieved from an outer drug layer containing HPMC K4M. science.gov

Novel Formulation Technologies and Delivery Systems

Innovation in formulation science continues to produce more specialized and patient-friendly delivery systems for cisapride tartrate.

Mini-tablet Formulations

Mini-tablets, with a diameter typically between 1 to 3 mm, offer a versatile platform for oral drug delivery. researchgate.net They can be administered as a multicompartment dosage form, allowing for individualized dose adjustments and modified release profiles. researchgate.net

For cisapride, a once-daily formulation has been developed comprising a plurality of mini-tablets. google.comgoogle.com This system includes a mix of immediate-release mini-tablets and pH-responsive mini-tablets. The pH-responsive mini-tablets have a core of cisapride tartrate embedded in a hydrophilic polymer matrix, which is then coated with a pH-dependent polymer. google.comgoogle.com By combining mini-tablets coated with polymers that dissolve at different pH values (e.g., pH 5.5-6.5 and pH 6.5-7.5), a staged release along the gastrointestinal tract can be achieved. google.comgoogle.com A specific ratio of immediate-release to the two types of pH-responsive mini-tablets (e.g., 2:3:4) has been proposed to achieve a flat plasma profile over 24 hours. google.comgoogle.com

Oral Film Formulations (e.g., Mouth Dissolving Films)

Mouth dissolving films (MDFs) represent an alternative oral dosage form that disintegrates or dissolves rapidly in the oral cavity without the need for water. abap.co.inabap.co.in This is particularly advantageous for patients with swallowing difficulties.

MDFs of cisapride have been developed using the solvent casting technique. abap.co.inabap.co.in These formulations typically use water-soluble polymers like Hydroxypropylmethyl-cellulose (HPMC) and Lycoat RS 720, with a plasticizer such as glycerine. abap.co.inabap.co.in Research has demonstrated that these films can achieve very rapid disintegration (e.g., within 60 seconds) and drug release, with studies showing up to 99% of cisapride released within 5 minutes. abap.co.inabap.co.in This rapid dissolution can facilitate pre-gastric absorption from the mouth, pharynx, and esophagus, potentially leading to a faster onset of action. abap.co.in

| Polymer(s) | Plasticizer | Key Finding |

| Lycoat RS 720, HPMC 3cps | Glycerine | Developed a mouth-dissolving film that released 99% of cisapride within 5 minutes. abap.co.inabap.co.in |

Q & A

Basic: What are the key pharmacological mechanisms of Cisapride tartrate, and how do they influence experimental design in gastrointestinal motility studies?

Answer: Cisapride tartrate acts as a serotonin-4 (5-HT4) receptor agonist, enhancing gastrointestinal motility by stimulating acetylcholine release in enteric neurons. Its lack of blood-brain barrier (BBB) penetration distinguishes it from antidopaminergic agents like metoclopramide . Experimental designs should prioritize in vitro models (e.g., isolated intestinal tissue assays) or in vivo models (e.g., rodent motility studies) to isolate peripheral effects. Avoid neurobehavioral endpoints due to its non-BBB-penetrant properties. Include controls for cardiac safety (e.g., hERG channel assays) due to historical QT prolongation risks .

Advanced: How can researchers resolve contradictions in Cisapride tartrate’s efficacy data across different patient populations?

Answer: Contradictions may arise from metabolic variability (e.g., CYP3A4 polymorphisms) or comorbidities. Use stratified analysis to segment data by covariates like age, hepatic function, or concomitant medications. Employ meta-analytical techniques to harmonize heterogeneous datasets, applying statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) . Validate findings via pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for interindividual variability .

Basic: What validated analytical methods are recommended for quantifying Cisapride tartrate in pharmacokinetic studies?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection is widely validated. Optimize using Quality by Design (QbD) principles: apply Box-Behnken experimental design to factors like mobile phase composition, flow rate, and column temperature. Validate parameters per ICH guidelines (linearity: R² >0.99; accuracy: 98–102%; precision: RSD <2%) . For plasma samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) improves sensitivity .

Advanced: What experimental strategies optimize Cisapride tartrate’s bioavailability while minimizing metabolic instability?

Answer: Address first-pass metabolism via formulation strategies:

- Buccoadhesive films : Use polymers like HPMC and permeation enhancers (e.g., DMSO) to enhance mucosal absorption, as demonstrated for metoprolol tartrate .

- Nanoemulsions : Incorporate lipid-based carriers to improve solubility and bypass CYP3A4-mediated degradation. Validate using ex vivo permeation models (e.g., Franz diffusion cells) .

- Prodrug design : Modify the benzamide moiety to reduce CYP3A4 affinity while retaining 5-HT4 agonism.

Advanced: How to design a study investigating Cisapride tartrate’s off-target effects on cardiac ion channels?

Answer:

- In vitro : Use patch-clamp electrophysiology on hERG-transfected HEK293 cells to assess potassium channel blockade. Include positive controls (e.g., terfenadine) and dose-response analysis (IC₅₀ calculation) .

- In silico : Apply molecular docking to predict interactions with cardiac ion channels (e.g., Nav1.5, Cav1.2).

- Safety pharmacology : Follow ICH S7B guidelines, incorporating telemetry in conscious animals for ECG monitoring .

Basic: What are the critical parameters in validating a bioanalytical method for Cisapride tartrate in plasma?

Answer: Key parameters include:

- Linearity : 5-point calibration curve (1–100 ng/mL).

- Accuracy/Precision : Intraday/interday variability <15% (LLOQ: <20%).

- Selectivity : No interference from plasma matrix or metabolites.

- Recovery : >85% via SPE or LLE.

- Stability : Bench-top, freeze-thaw, and long-term stability assessments .

Advanced: How to address interspecies variability in Cisapride tartrate’s pharmacokinetic profiles during preclinical development?

Answer: Use allometric scaling to extrapolate human PK parameters from rodent/canine data. Validate via physiologically based pharmacokinetic (PBPK) modeling, incorporating species-specific CYP3A4 activity and protein binding data . Cross-species in vitro hepatocyte assays can clarify metabolic differences .

Basic: What in vitro models are appropriate for assessing Cisapride tartrate’s prokinetic effects?

Answer:

- Isolated tissue assays : Guinea pig ileum or rat colon segments, measuring contractile response to 5-HT4 agonism .

- Cell-based models : HEK293 cells transfected with human 5-HT4 receptors, using cAMP assays (e.g., ELISA or BRET) .

Advanced: How to statistically analyze dose-response relationships in Cisapride tartrate studies with non-linear kinetics?

Answer: Fit data to sigmoidal Emax models using nonlinear regression (e.g., GraphPad Prism). For non-monotonic responses, apply mixed-effects models or Bayesian hierarchical modeling. Use ANOVA with repeated measures for time-dependent effects .

Basic: What ethical considerations are paramount in designing clinical trials for Cisapride tartrate given its cardiac risk profile?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.